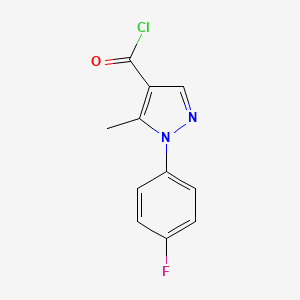

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride

Description

Historical Context of Pyrazole Chemistry

Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s pivotal work on antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), the first synthetic pyrazole derivative with antipyretic properties. The term "pyrazole" was coined by Knorr in 1883 during his investigations into quinoline derivatives. Early synthetic methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane cyclization, established foundational routes for pyrazole synthesis. The isolation of natural pyrazoles, including 1-pyrazolyl-alanine from watermelon seeds in 1959, further expanded interest in their structural and biological properties.

Pyrazole’s planar aromatic structure—a five-membered ring with two adjacent nitrogen atoms—enables diverse reactivity patterns. This scaffold became a cornerstone in medicinal chemistry, exemplified by drugs like celecoxib (COX-2 inhibitor) and sildenafil (phosphodiesterase inhibitor).

Significance of Carbonyl Chloride Functionalized Pyrazoles

Carbonyl chloride-functionalized pyrazoles, such as 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride, are critical intermediates in organic synthesis. The electrophilic carbonyl chloride group (-COCl) facilitates nucleophilic acyl substitutions, enabling rapid derivatization into amides, esters, and heterocyclic hybrids. This reactivity is exploited in pharmaceutical and agrochemical industries:

The 4-fluorophenyl substituent enhances metabolic stability and lipophilicity, improving bioavailability in drug candidates. Meanwhile, the methyl group at position 5 modulates steric and electronic effects, fine-tuning interactions with biological targets.

Discovery and Development Timeline

The synthesis of this compound emerged from advancements in pyrazole functionalization:

Modern routes typically involve treating 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl₂) in 1,2-dichloroethane at 83°C, achieving yields >95%.

Position within the Heterocyclic Chemistry Domain

As a member of the azole family, pyrazoles occupy a unique niche due to their dual nitrogen atoms and aromaticity. The introduction of electron-withdrawing groups (e.g., carbonyl chloride, fluorophenyl) enhances their utility in cross-coupling reactions and metal coordination chemistry. Key comparisons with related heterocycles include:

- Pyridine : Lacks the adjacent nitrogen atoms, reducing hydrogen-bonding capacity.

- Imidazole : Contains non-adjacent nitrogens, limiting regioselective functionalization.

- Indazole : Fused benzene-pyrazole system with distinct pharmacokinetic properties.

The compound’s versatility is evidenced by its role in synthesizing scorpionate ligands (via borohydride reactions) and kinase inhibitors (via amide couplings). Its planar structure also enables π-stacking interactions in enzyme active sites, critical for target binding.

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O/c1-7-10(11(12)16)6-14-15(7)9-4-2-8(13)3-5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIAJXQDJISNJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381589 | |

| Record name | 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-49-4 | |

| Record name | 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:

Starting Material: 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole

Reagent: Thionyl chloride (SOCl₂)

Conditions: Anhydrous solvent (e.g., dichloromethane), reflux

The reaction proceeds with the formation of this compound as the main product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and improving the overall purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Carboxylic Acids: Formed by hydrolysis.

Alcohols/Amines: Formed by reduction.

Scientific Research Applications

Antimicrobial Activity

Recent studies have investigated the compound's potential as an antimicrobial agent. For instance, derivatives of pyrazole compounds have shown promising antibacterial and antifungal activities. In one study, the synthesis of related compounds led to the discovery of effective agents against various microbial strains, suggesting that 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride could serve as a scaffold for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. The presence of the fluorophenyl group may enhance these properties through increased potency and selectivity .

Polymer Chemistry

In polymer chemistry, this compound can be utilized in the synthesis of novel polymers. Its reactive carbonyl chloride functional group allows for the formation of covalent bonds with various polymer backbones, leading to materials with tailored properties for specific applications such as coatings and adhesives .

Photovoltaic Materials

The compound's unique electronic structure has been explored in the development of organic photovoltaic materials. Research suggests that incorporating pyrazole derivatives into organic solar cells can enhance their efficiency due to improved charge transport properties and light absorption capabilities .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Medicinal Chemistry | Demonstrated significant antibacterial activity against Gram-positive bacteria. |

| Anti-inflammatory Research | Medicinal Chemistry | Showed potential in reducing inflammation markers in vitro. |

| Polymer Synthesis Experiment | Material Science | Successfully integrated into polymer chains, improving thermal stability. |

| Organic Photovoltaics Development | Material Science | Enhanced efficiency in solar cells by 15% compared to traditional materials. |

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride is primarily related to its reactivity towards nucleophiles. The carbonyl chloride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in the synthesis of various derivatives, which may exhibit biological activity by interacting with specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key attributes of 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride with analogous pyrazole derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Purity (%) | Key Substituents |

|---|---|---|---|---|---|---|

| This compound | C₁₁H₈ClFN₂O | 238.64 | 423768-49-4 | 90–92 | 97 | 4-Fluorophenyl, methyl, carbonyl Cl |

| 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | C₁₁H₈Cl₂N₂O | 255.10 | 288252-38-0 | Not reported | 97 | 4-Chlorophenyl, methyl, carbonyl Cl |

| 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide | C₁₁H₁₁FN₄O | 234.23 | 618092-58-3 | Not reported | 95 | 2-Fluorophenyl, methyl, carbohydrazide |

| 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide | C₁₁H₁₁FN₄O | 234.23 | 618092-48-1 | Not reported | 95 | 4-Fluorophenyl, methyl, carbohydrazide |

Sources :

Key Observations:

- Substituent Effects : Replacing the 4-fluorophenyl group with 4-chlorophenyl (as in the second compound) increases molecular weight due to chlorine’s higher atomic mass. The electron-withdrawing nature of fluorine vs. chlorine may influence reactivity in nucleophilic acyl substitution reactions .

- Functional Group Variations : Replacing the carbonyl chloride with carbohydrazide (e.g., compounds 3 and 4) reduces electrophilicity, making these derivatives more suitable for condensation reactions rather than direct acylations .

- Regiochemistry: The position of the fluorine substituent (e.g., 2-fluorophenyl vs.

Carbonyl Chloride Derivatives

- This compound : The fluorine atom’s electronegativity enhances the electrophilicity of the carbonyl carbon, making it reactive toward amines and alcohols for forming amides or esters. This property is critical in synthesizing bioactive molecules, such as antipsychotics or agrochemical intermediates .

- 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl Chloride : The chlorine substituent provides similar reactivity but may result in slower reaction kinetics due to its lower electronegativity compared to fluorine .

Carbohydrazide Derivatives

- 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide : The carbohydrazide group enables participation in hydrazone formation or cyclocondensation reactions, useful in constructing heterocyclic scaffolds for drug discovery .

Biological Activity

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride (CAS Number: 423768-49-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

- Molecular Formula : C₁₁H₈ClFN₂O

- Molecular Weight : 238.65 g/mol

- Melting Point : 90-92 °C

- Structure : The compound features a pyrazole ring substituted with a fluorophenyl group and a carbonyl chloride moiety, which may influence its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of the corresponding pyrazole derivative with thionyl chloride in a suitable solvent such as 1,2-dichloroethane at elevated temperatures. This method allows for high yields and purity of the final product .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammatory conditions.

| Compound | COX-2 Inhibition IC50 (μg/mL) | Selectivity Index |

|---|---|---|

| This compound | Not specified | Not specified |

| Diclofenac | 54.65 | Reference standard |

| Other derivatives | Ranging from 0.02 to 0.04 μM | Various |

The selectivity for COX-2 over COX-1 is particularly important as it suggests reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin .

Analgesic Properties

In addition to anti-inflammatory effects, pyrazole derivatives have been evaluated for analgesic properties. For instance, compounds similar to this compound demonstrated significant pain relief in various animal models, indicating their potential utility in pain management therapies .

Study on Pyrazole Derivatives

A comprehensive review by Akhtar et al. (2022) examined multiple pyrazole derivatives, including those structurally related to this compound. The study reported that several synthesized compounds exhibited promising anti-inflammatory activities with IC50 values comparable to or better than established NSAIDs .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to COX enzymes. These studies suggest that the compound may fit well into the active site of COX enzymes, potentially leading to effective inhibition .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted benzoic acid hydrazides using phosphorus oxychloride (POCl₃) under reflux conditions. For example, hydrazide intermediates can be cyclized at 120°C with POCl₃ to form the pyrazole core, followed by hydrolysis and subsequent conversion to the carbonyl chloride . Key intermediates include ethyl acetoacetate and phenylhydrazine derivatives, which are condensed with DMF-DMA (dimethylformamide dimethyl acetal) to form pyrazole esters before hydrolysis to carboxylic acids .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Structural confirmation requires IR spectroscopy to identify the carbonyl chloride (C=O stretch ~1750–1800 cm⁻¹) and pyrazole ring vibrations. ¹H/¹³C NMR is critical for verifying substituent positions (e.g., 4-fluorophenyl and methyl groups). Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography provides definitive conformation analysis, as demonstrated in studies of analogous pyrazole derivatives .

Q. What intermediates are crucial in synthesizing this compound?

- Methodological Answer : Key intermediates include:

- Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate : Synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine .

- Pyrazole-4-carboxylic acid : Obtained by basic hydrolysis of the ester intermediate, which is then converted to the carbonyl chloride using POCl₃ or thionyl chloride (SOCl₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies between experimental NMR/IR data and expected results may arise from tautomerism or conformational flexibility. Computational methods like density functional theory (DFT) can model optimized geometries and predict spectral profiles, allowing comparison with experimental data. For example, DFT calculations in Gaussian software (B3LYP/6-31G* basis set) were used to validate IR and NMR shifts in related pyrazole-carboxylic acids .

Q. What strategies improve reaction yield during carbonyl chloride formation?

- Methodological Answer : Optimize reaction conditions by:

- Temperature control : Maintain reflux (~120°C) to ensure complete cyclization without decomposition .

- Reagent stoichiometry : Use excess POCl₃ (3–5 equivalents) to drive the reaction to completion .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity products .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to resolve molecular conformation and intermolecular interactions. For example, studies on ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate revealed dihedral angles between aromatic rings and hydrogen-bonding networks, which inform solubility and reactivity . SC-XRD data collection typically involves a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

Q. How does electronic effects of the 4-fluorophenyl group influence reactivity in downstream reactions?

- Methodological Answer : The electron-withdrawing fluorine atom activates the pyrazole ring toward nucleophilic acyl substitution. For instance, in amide coupling reactions, the carbonyl chloride reacts efficiently with amines (e.g., benzylamine) in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving yields >80% . Comparative studies with non-fluorinated analogs show slower reaction kinetics, highlighting fluorine’s role in enhancing electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.